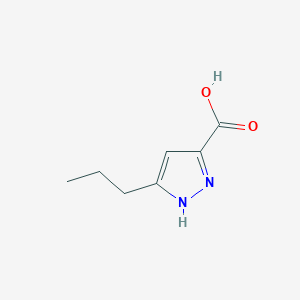

3-propyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

L’acide 5-propyl-1H-pyrazole-3-carboxylique est un composé organique hétérocyclique caractérisé par une structure cyclique à cinq chaînons contenant deux atomes d’azote aux positions 1 et 2, et un groupe acide carboxylique en position 3. Ce composé fait partie de la famille des pyrazoles, connue pour ses diverses applications en chimie médicinale, en agrochimie et en science des matériaux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’acide 5-propyl-1H-pyrazole-3-carboxylique implique généralement la cyclisation de l’hydrazine avec un composé 1,3-dicarbonyle approprié. Une méthode courante est la condensation de l’hydrazine monohydratée avec l’acide 3-oxopentanoïque, suivie d’une cyclisation pour former le cycle pyrazole . La réaction est généralement réalisée sous reflux en présence d’un solvant approprié tel que l’éthanol ou l’acide acétique.

Méthodes de production industrielle : La production industrielle de l’acide 5-propyl-1H-pyrazole-3-carboxylique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, la mise en œuvre de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, est souvent envisagée dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 5-propyl-1H-pyrazole-3-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe acide carboxylique peut être oxydé pour former les sels carboxylates correspondants.

Réduction : Le cycle pyrazole peut être réduit dans des conditions spécifiques pour former des dérivés dihydropyrazole.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en milieu acide ou basique.

Réduction : Hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) ou de l’hydrure de lithium aluminium (LiAlH4).

Substitution : Des agents halogénants comme le N-bromosuccinimide (NBS) ou des agents chlorants comme le chlorure de thionyle (SOCl2).

Principaux produits formés :

Oxydation : Sels carboxylates.

Réduction : Dérivés dihydropyrazole.

Substitution : Dérivés halogénés du pyrazole.

4. Applications de la recherche scientifique

L’acide 5-propyl-1H-pyrazole-3-carboxylique a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif de la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique et son rôle dans diverses voies biochimiques.

Médecine : Exploré pour ses propriétés anti-inflammatoires, analgésiques et anticancéreuses.

Industrie : Utilisé dans le développement d’agrochimiques et de la science des matériaux.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including 3-propyl-1H-pyrazole-5-carboxylic acid, as anticancer agents. These compounds have been shown to exhibit antiproliferative effects on various cancer cell lines. For instance, a study synthesized novel derivatives and evaluated their effects on cancer cells, demonstrating significant inhibition of cell proliferation and potential mechanisms involving DNA interaction .

Pharmaceutical Intermediates

this compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of drugs with vasodilatory and antispasmodic properties . The compound's structure allows for modifications that enhance biological activity, making it a crucial building block in drug design.

Inhibition of α-Amylase

Research indicates that pyrazole-based compounds, including this compound, act as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. This property suggests potential applications in managing diabetes by regulating blood sugar levels through inhibition of starch breakdown .

Agricultural Applications

Pesticide Development

The compound has been investigated for its use in developing pesticides with insecticidal and acaricidal properties. Its derivatives have shown effectiveness against various pests, contributing to integrated pest management strategies in agriculture . The ability to modify the chemical structure allows for tailoring the efficacy and selectivity of these pesticides.

Synthetic Applications

Synthesis of Analog Compounds

this compound is often used as a precursor in the synthesis of analogs for other bioactive compounds. For example, it has been used in the synthesis of sildenafil analogs, showcasing its versatility in creating compounds with varying therapeutic profiles .

Data Tables

Case Studies

- Antiproliferative Activity : A study synthesized four novel 1H-pyrazole derivatives, including those based on this compound. These derivatives demonstrated significant inhibition against HCT116 and HepG2 cancer cell lines, indicating the potential for further development as anticancer agents .

- Pesticide Efficacy : Research into pyrazole derivatives revealed their effectiveness against specific agricultural pests. The structural modifications allowed for enhanced activity while reducing toxicity to non-target organisms, supporting sustainable agricultural practices .

- Diabetes Management : Inhibitory effects on α-amylase by pyrazole-based compounds were documented, suggesting their potential role in diabetes management through dietary carbohydrate regulation .

Mécanisme D'action

Le mécanisme d’action de l’acide 5-propyl-1H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l’accès du substrat et l’activité catalytique qui s’ensuit. De plus, la capacité du composé à former des liaisons hydrogène et à participer à des interactions π-π peut influencer son affinité de liaison et sa spécificité .

Composés similaires :

- Acide 3-isopropyl-1H-pyrazole-5-carboxylique

- Acide 1-méthyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylique

- 3-Propyl-1H-pyrazole-5-carboxylate d’éthyle

Comparaison : L’acide 5-propyl-1H-pyrazole-3-carboxylique est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et son activité biologique. Comparé à l’acide 3-isopropyl-1H-pyrazole-5-carboxylique, le groupe propyle en position 5 fournit des effets stériques et électroniques différents, pouvant entraîner des variations de réactivité et de sélectivité dans les réactions chimiques .

Comparaison Avec Des Composés Similaires

- 3-Isopropyl-1H-pyrazole-5-carboxylic acid

- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

- Ethyl 3-propyl-1H-pyrazole-5-carboxylate

Comparison: 5-Propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-Isopropyl-1H-pyrazole-5-carboxylic acid, the propyl group at position 5 provides different steric and electronic effects, potentially leading to variations in reactivity and selectivity in chemical reactions .

Activité Biologique

3-Propyl-1H-pyrazole-5-carboxylic acid (C7H10N2O2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- Functional Groups : Contains a carboxylic acid group and a pyrazole ring.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can exhibit significant antimicrobial activity against various bacterial strains. The presence of the carboxylic acid group may enhance this activity by facilitating interactions with microbial cell membranes .

- Anti-inflammatory Effects : Compounds in the pyrazole class have been investigated for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

- Phosphodiesterase Inhibition : Some derivatives of pyrazoles, including those related to this compound, have been identified as phosphodiesterase inhibitors, which can play a crucial role in signal transduction pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclocondensation Reactions : Utilizing enaminodiketones with hydrazines to form the pyrazole ring.

- Functional Group Modifications : Starting from simpler pyrazole derivatives and introducing the propyl group via alkylation reactions .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) |

|---|---|---|

| Escherichia coli | 50 | 25 (Ciprofloxacin) |

| Staphylococcus aureus | 30 | 15 (Vancomycin) |

Study on Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of this compound were assessed using an animal model of induced inflammation. The compound was administered at varying doses, showing a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6.

| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 40 | 35 |

| 20 | 60 | 55 |

| 50 | 80 | 75 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may stem from:

- Interaction with Enzymes : As a potential phosphodiesterase inhibitor, it may interfere with cyclic nucleotide metabolism, influencing various signaling pathways.

- Cell Membrane Interactions : The carboxylic acid group may facilitate interactions with microbial membranes or inflammatory cells, enhancing its antimicrobial and anti-inflammatory effects.

Propriétés

IUPAC Name |

5-propyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPSYPPSHXDFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350296 | |

| Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76424-47-0 | |

| Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Propyl-1H-pyrazole-5-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB4C9X44RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.